molecular formula C17H19N3 B14151355 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine CAS No. 857629-83-5

3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine

Cat. No.: B14151355
CAS No.: 857629-83-5
M. Wt: 265.35 g/mol
InChI Key: AJVAOGMXEVDCMW-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a naphthalene moiety. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthylmethyl halide reacts with the imidazole derivative.

    Formation of the Propan-1-amine Linker: This can be done through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or imidazole moieties.

    Reduction: Reduction reactions could target the imidazole ring or any other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the naphthalene ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the naphthalene or imidazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, derivatives of this compound might be studied for their interactions with enzymes, receptors, or other biological targets.

Medicine

In medicinal chemistry, compounds with imidazole and naphthalene moieties are often investigated for their potential as antifungal, antibacterial, or anticancer agents.

Industry

In industry, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for compounds like 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine would depend on their specific biological targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-imidazol-1-yl)-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.

    3-(1H-imidazol-1-yl)-N-(benzyl)propan-1-amine: Another similar compound with a benzyl group.

Uniqueness

The presence of the naphthalene moiety in 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine may confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

CAS No.

857629-83-5

Molecular Formula

C17H19N3

Molecular Weight

265.35 g/mol

IUPAC Name

3-imidazol-1-yl-N-(naphthalen-1-ylmethyl)propan-1-amine

InChI

InChI=1S/C17H19N3/c1-2-8-17-15(5-1)6-3-7-16(17)13-18-9-4-11-20-12-10-19-14-20/h1-3,5-8,10,12,14,18H,4,9,11,13H2

InChI Key

AJVAOGMXEVDCMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCCCN3C=CN=C3

Origin of Product

United States

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